



Application Note: Cell-Free Protein Synthesis Inhibition Assay Using Momordin II

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Compound of Interest		
Compound Name:	Momordin II	
Cat. No.:	B1256010	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Momordin II is a Type I ribosome-inactivating protein (RIP) isolated from plants of the genus Momordica, such as bitter melon (Momordica charantia).[1][2] Like other Type I RIPs, it is a single-chain protein that functions as a potent inhibitor of eukaryotic protein synthesis.[1][2] The primary mechanism of action for **Momordin II** is its RNA N-glycosylase activity, which specifically targets and depurinates the 28S ribosomal RNA (rRNA) within the large 60S ribosomal subunit.[1][3] This irreversible modification leads to the arrest of protein synthesis.[2]

Cell-free protein synthesis (CFPS) systems, which utilize cellular machinery from lysates such as rabbit reticulocyte or HeLa cells, provide a powerful and rapid platform for studying translational inhibitors like **Momordin II**.[4][5] These in vitro systems allow for the direct assessment of a compound's effect on the core protein synthesis machinery, eliminating complexities associated with cell permeability and off-target cellular effects. This application note provides a detailed protocol for assaying the inhibitory activity of **Momordin II** using a commercially available CFPS kit.

Mechanism of Action

Momordin II exerts its inhibitory effect through a precise enzymatic action on the ribosome. It targets a universally conserved GAGA sequence within the sarcin-ricin loop (SRL) of the 28S rRNA.[2] The protein functions as an N-glycosylase, hydrolytically cleaving the N-glycosidic

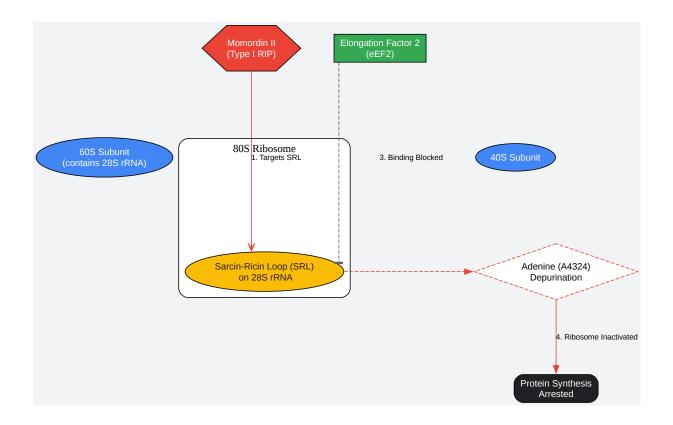




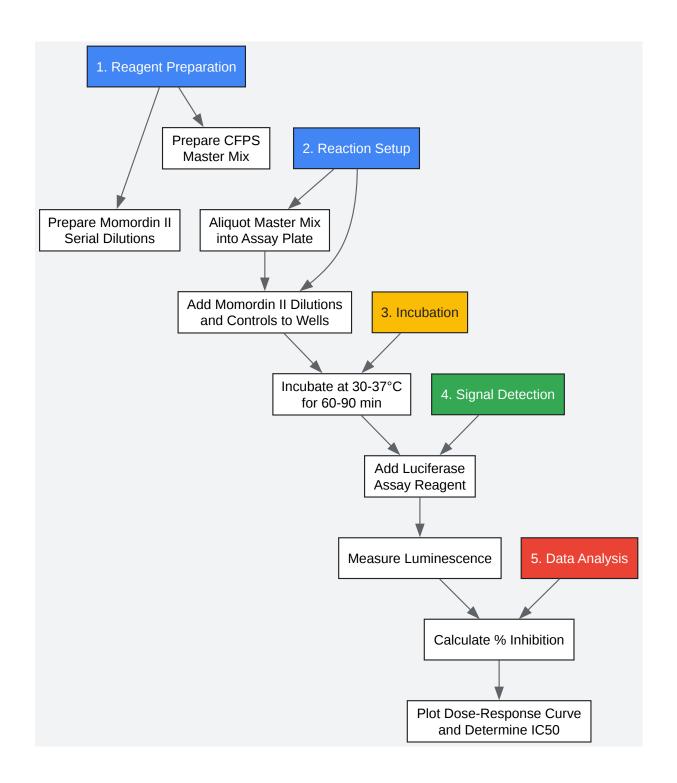


bond of a specific adenine residue (A4324 in rat ribosomes).[3] The removal of this single adenine base renders the ribosome unable to bind elongation factors, specifically Elongation Factor 2 (eEF2).[2] This prevents the translocation of the ribosome along the mRNA, thereby irreversibly halting protein synthesis.[2]









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